molecular formula C17H17ClFNO3 B5297038 2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-fluorobenzamide

2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-fluorobenzamide

Cat. No.: B5297038
M. Wt: 337.8 g/mol
InChI Key: FRQAWDMEOPGZGI-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-fluorobenzamide is a synthetic organic compound with potential applications in various fields of scientific research. The compound is characterized by the presence of chloro, dimethoxyphenyl, and fluorobenzamide functional groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-fluorobenzamide typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-4-fluorobenzoyl chloride with 2-(3,4-dimethoxyphenyl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-fluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carboxylesterase-2 (hCE-2).

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes[][3].

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. For example, it acts as a specific inhibitor of human carboxylesterase-2 (hCE-2), which is involved in drug metabolism and detoxification pathways. The inhibition mechanism likely involves interactions between the functional groups of the compound and the active site of the enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-fluorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to selectively inhibit hCE-2 makes it a valuable tool in biochemical research .

Properties

IUPAC Name

2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFNO3/c1-22-15-6-3-11(9-16(15)23-2)7-8-20-17(21)13-5-4-12(19)10-14(13)18/h3-6,9-10H,7-8H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRQAWDMEOPGZGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=C(C=C(C=C2)F)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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